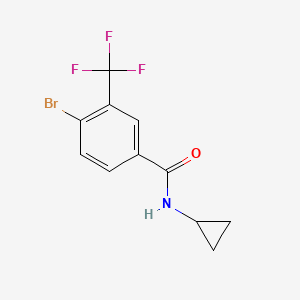
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H9BrF3NO . It has an average mass of 308.095 Da and a monoisotopic mass of 306.981964 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide consists of a benzamide core with a bromine atom at the 4th position, a cyclopropyl group attached to the nitrogen atom, and a trifluoromethyl group at the 3rd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One research avenue involves the synthesis and characterization of metal complexes derived from related benzamide compounds. For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, showing the formation of neutral cis-[ML2] complexes through spectral and crystallographic analysis. This study provides insights into the structural and electronic characteristics of these complexes, contributing to the understanding of their potential applications in coordination chemistry and material science (Binzet, Külcü, Flörke, & Arslan, 2009).
Crystal Structure Analysis
Research on the crystal structure of related benzamide derivatives by Suchetan et al. (2016) highlights the impact of trifluoromethyl and halogen substitutions on molecular conformation and packing. This study presents the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides with different halogen substitutions, revealing variations in dihedral angles and packing motifs influenced by the halogen size and electronegativity (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Application in Synthesis of Complex Molecules
In the synthesis of complex molecules, the related trifluoromethyl and bromo substituents play crucial roles. For example, Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, using a precursor with a trifluoromethyl and bromo-substituted phenylamine. This process involves several steps, including reactions with imidazole derivatives and cyclization, highlighting the role of these functional groups in constructing biologically active compounds (Wang Cong-zhan, 2009).
Antipathogenic Properties
The antipathogenic activities of thiourea derivatives incorporating bromophenyl and trifluoromethyl groups have been explored by Limban et al. (2011). Their study demonstrates the potential of these compounds as antimicrobial agents, particularly against biofilm-forming bacteria. The presence of bromine and trifluoromethyl groups on the phenyl ring of the thiourea moiety significantly enhances the antibacterial efficacy, offering a promising avenue for developing new antibiofilm agents (Limban, Marutescu, & Chifiriuc, 2011).
Insecticidal Activity
Further, Luo et al. (2020) synthesized meta-diamide compounds containing cyclopropyl groups and investigated their insecticidal activities. Their findings suggest that some compounds exhibited high efficacy against agricultural pests, demonstrating the potential of incorporating trifluoromethyl and bromo groups into insecticide design. The study showcases the importance of structural modification in enhancing the biological activity of chemical compounds (Luo, Ma, Lv, Pang, Xiang, Zhou, Yin, & Liu, 2020).
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-1-6(5-8(9)11(13,14)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLZOKOXCZQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)
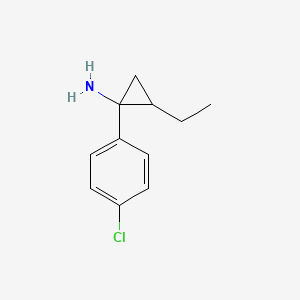

![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1459002.png)

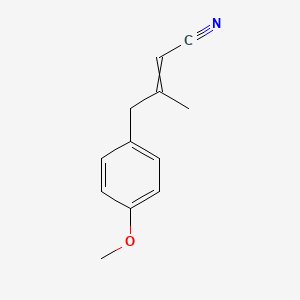
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)
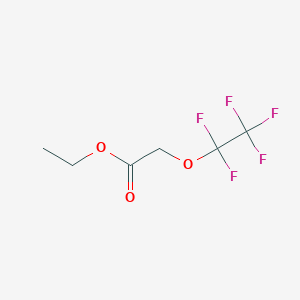

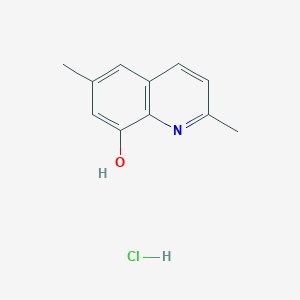
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)
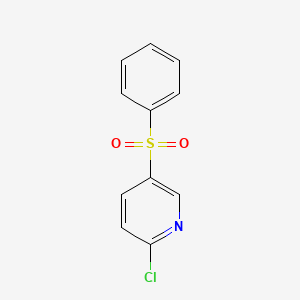
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)
